molecular formula C14H11O3- B045927 2-Benzyloxybenzoic acid CAS No. 14389-86-7

2-Benzyloxybenzoic acid

Cat. No.: B045927
CAS No.: 14389-86-7
M. Wt: 227.23 g/mol
InChI Key: GMOYUTKNPLBTMT-UHFFFAOYSA-M
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Description

2-Benzyloxybenzoic acid (CAS: 14389-86-7) is an aromatic carboxylic acid derivative with the molecular formula C₁₄H₁₂O₃ and a molecular weight of 228.25 g/mol . It features a benzyl ether group (-OCH₂C₆H₅) at the ortho position of the benzoic acid core. This compound typically appears as a white to off-white crystalline solid with a melting point range of 74–78°C . It is synthesized via alkaline hydrolysis of methyl 2-benzyloxybenzoate, achieving yields up to 87% under optimized conditions .

The benzyloxy group enhances lipophilicity, making it useful in pharmaceutical intermediates and organic synthesis . Its structural flexibility allows for modifications in drug design, particularly in prodrug formulations where controlled release is required.

Properties

IUPAC Name

2-phenylmethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOYUTKNPLBTMT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11O3-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14389-86-7
Record name Benzoic acid, 2-(phenylmethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014389867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Mechanism of Action

The mechanism of action of 2-benzyloxybenzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Melting Point (°C) Key Applications
2-Benzyloxybenzoic acid C₁₄H₁₂O₃ 228.25 -OCH₂C₆H₅ (ortho) 74–78 Pharmaceutical intermediates
2-Ethoxybenzoic acid C₉H₁₀O₃ 166.18 -OCH₂CH₃ (ortho) Not reported Industrial synthesis
2-Benzoylbenzoic acid C₁₄H₁₀O₃ 242.27 -COC₆H₅ (ortho) 127–129 Photolabile masking, coordination chemistry
2-(4-Methoxybenzoyl)benzoic acid C₁₅H₁₂O₄ 256.26 -COC₆H₄-OCH₃ (para-methoxy) Not reported Organic synthesis
2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic acid C₁₇H₁₆N₂O₅ 328.32 -NHCOC₆H₅, -OCH₃, -COOCH₃ Not reported Biological studies (e.g., enzyme inhibition)

Key Observations:

Lipophilicity : The benzyloxy group in this compound imparts higher lipophilicity than ethoxy or methoxy derivatives, influencing its pharmacokinetic properties .

Reactivity : The benzoyl group in 2-benzoylbenzoic acid enables coordination with metals (e.g., zinc), forming luminescent complexes, whereas the benzyloxy group is less reactive but stabilizes the compound under acidic conditions .

Synthetic Complexity: 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic acid requires multi-step synthesis involving coupling reactions, contrasting with the straightforward hydrolysis used for this compound .

Chemical Reactions Analysis

Reduction Reactions

Reduction reactions are also significant for modifying the functional groups in 2-benzyloxybenzoic acid.

  • Hydrogenation : The hydrogenation of this compound can lead to the reduction of double bonds or the removal of protecting groups. For example, hydrogenation in the presence of palladium on carbon can simultaneously reduce double bonds and deprotect ether functionalities .

Cyclization Reactions

Cyclization reactions involving this compound yield various cyclic compounds:

  • Photochemical Spirocyclization : Recent studies have demonstrated that under photoredox conditions, 2-benzyloxybenzoic acids can undergo dearomative spirocyclization to form spirochromanones. This reaction is particularly effective for substrates with electron-rich substituents on the aromatic ring .

  • Formation of Benzofuranones : The treatment of diazoketones derived from this compound with rhodium(II) acetate results in cyclization that yields benzofuranone derivatives through intramolecular reactions involving carbenoid intermediates .

Characterization Techniques

The characterization of products derived from reactions involving this compound typically employs various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used for elucidating the structure of synthesized compounds, providing information on hydrogen and carbon environments.

  • Infrared (IR) Spectroscopy : Useful for identifying functional groups present in the compounds.

  • Mass Spectrometry (MS) : Employed for determining molecular weights and confirming structures.

Table 1: Physicochemical Data of Selected Derivatives

Compound NameYield (%)Melting Point (°C)Key Functional Groups
2-Bromophenyl Salicylate---OH, -Br, Aromatic Ring
Methyl 4-(Benzyloxy)-3,5-dimethoxybenzoate69--OCH₃, -O-Bn
Benzofuranone--Aromatic Ring, Ether

Q & A

Q. What are the recommended laboratory synthesis routes for 2-Benzyloxybenzoic acid?

  • Methodology : this compound can be synthesized via benzylation of 2-hydroxybenzoic acid. A typical approach involves reacting 2-hydroxybenzoic acid with benzyl chloride in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) under reflux . Alternative routes may use Friedel-Crafts acylation analogs, as seen in similar compounds (e.g., o-benzoylbenzoic acid synthesis using AlCl₃ and benzene) .
  • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and purify the product using recrystallization from ethanol/water mixtures .

Q. What safety protocols are critical when handling this compound?

  • Safety Measures :
  • Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact .
  • Work in a fume hood to minimize inhalation risks, as the compound may generate dust or vapors during heating .
  • Store in a cool, dry place away from oxidizers and acids. Dispose of waste via certified hazardous waste handlers, complying with local regulations .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize the synthesis yield of this compound?

  • Experimental Design :
  • Use a central composite design (CCD) to evaluate variables such as reaction temperature, molar ratio of benzyl chloride to 2-hydroxybenzoic acid, and solvent volume.
  • Analyze interactions between factors using ANOVA to identify optimal conditions. For example, a study on benzoic acid derivatives achieved a 92% yield by optimizing temperature (80–100°C) and reagent stoichiometry .
    • Data Interpretation : Contradictions in yield data across studies may arise from unaccounted variables (e.g., moisture sensitivity of intermediates). Validate models with triplicate runs under predicted optimal conditions .

Q. What advanced analytical techniques validate the structural integrity and purity of this compound?

  • Characterization Workflow :
  • Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase .
  • Structural Confirmation :
  • NMR : Compare ¹H NMR peaks (e.g., benzyl protons at δ 4.9–5.1 ppm, aromatic protons at δ 7.2–7.8 ppm) to reference spectra .
  • Mass Spectrometry : ESI-MS in negative ion mode should show a molecular ion peak at m/z 242.1 (C₁₄H₁₂O₃⁻) .
  • Thermal Stability : Differential scanning calorimetry (DSC) to determine melting point (~140–142°C) and decomposition thresholds .

Q. How should researchers resolve discrepancies in reactivity data between this compound and its analogs?

  • Case Study : If this compound exhibits lower electrophilic substitution reactivity compared to 2-phenoxybenzoic acid:

Hypothesis Testing : Evaluate steric effects of the benzyl group vs. phenyl group using computational modeling (e.g., DFT calculations for charge distribution) .

Experimental Validation : Conduct competitive reactions under identical conditions (e.g., nitration with HNO₃/H₂SO₄) and compare product ratios via GC-MS .

  • Contradiction Analysis : Cross-reference synthetic conditions (e.g., solvent polarity, catalyst loadings) from independent studies to identify confounding factors .

Methodological Resources

  • Spectral Data : NIST Chemistry WebBook provides reference IR and NMR spectra for benchmarking .
  • Synthetic Optimization : Adapt RSM frameworks from benzoic acid production studies to design efficient reaction protocols .
  • Safety Compliance : Follow TCI America and ACETO CORPORATION guidelines for storage, handling, and disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyloxybenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Benzyloxybenzoic acid

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